3-Butoxy-4-hydroxybenzaldehyde
Description
3-Butoxy-4-hydroxybenzaldehyde is a hydroxybenzaldehyde derivative characterized by a hydroxy group (-OH) at the para position (C4) and a butoxy group (-O(CH₂)₃CH₃) at the meta position (C3) on the aromatic ring. Hydroxybenzaldehydes are pivotal intermediates in pharmaceutical synthesis due to their broad bioactivity, including anticancer, antimicrobial, and antioxidant properties .
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-butoxy-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H14O3/c1-2-3-6-14-11-7-9(8-12)4-5-10(11)13/h4-5,7-8,13H,2-3,6H2,1H3 |
InChI Key |
VGFKHDQDAWPTJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-butoxy-4-hydroxybenzaldehyde typically involves the reaction of 3-halo-4-hydroxybenzaldehydes with an alkali metal alkoxide (such as sodium butoxide) in the presence of a copper compound. The reaction is carried out under controlled conditions, often with the addition of a cocatalyst like carbon monoxide or formamide to enhance the reaction efficiency .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Butoxy-4-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides and strong bases are used for substitution reactions.
Major Products:
Oxidation: 3-butoxy-4-hydroxybenzoic acid.
Reduction: 3-butoxy-4-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the reagents used.
Scientific Research Applications
3-Butoxy-4-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-butoxy-4-hydroxybenzaldehyde involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting metabolic pathways. For example, it may inhibit amine oxidase, leading to altered levels of neurotransmitters and other bioactive amines .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
Key structural analogs include vanillin (3-methoxy-4-hydroxybenzaldehyde), isovanillin (3-hydroxy-4-methoxybenzaldehyde), 4-hydroxybenzaldehyde, and halogenated derivatives (e.g., 4-Butoxy-3-chloro-5-methoxybenzaldehyde). Table 1 summarizes their properties.
Table 1: Comparison of Structural and Physicochemical Properties
Key Observations :
- Solubility : Vanillin’s methoxy group improves water solubility (≈1 g/100 mL), whereas the butoxy analog’s solubility is expected to be lower due to its larger hydrophobic chain .
- Steric Effects : Halogenated derivatives (e.g., 4-Butoxy-3-chloro-5-methoxybenzaldehyde) exhibit steric hindrance, which may reduce reactivity in further chemical modifications .
Antimicrobial Activity :
Hydroxybenzaldehydes with longer alkoxy chains (e.g., butoxy) demonstrate enhanced antimicrobial activity compared to methoxy analogs. For instance, this compound may exhibit broader-spectrum inhibition due to improved membrane penetration . In contrast, vanillin is primarily recognized for antioxidant and flavoring roles rather than potent antimicrobial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
